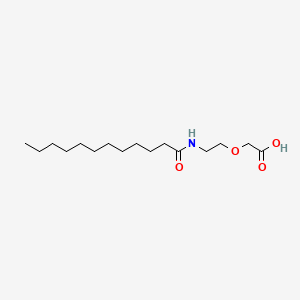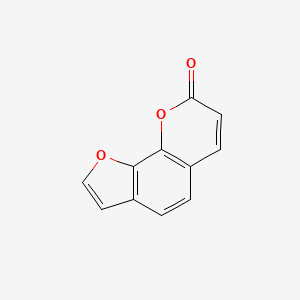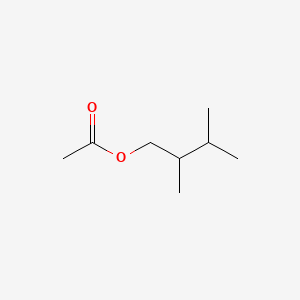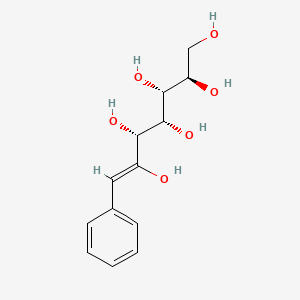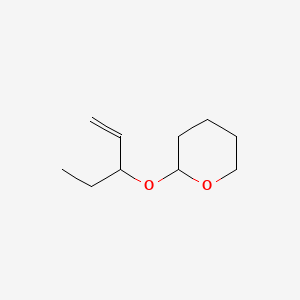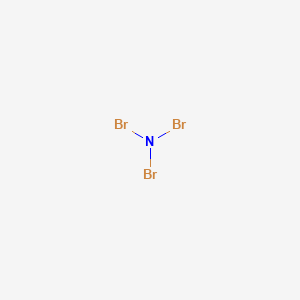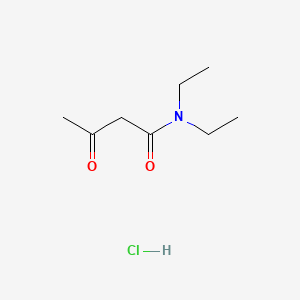
Disodium 3,3'-thiobispropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 3,3’-thiobispropionate is an organic compound with the molecular formula C6H8Na2O4S. It is a disodium salt of 3,3’-thiobispropionic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropionic acid with sodium hydroxide. The reaction typically involves dissolving 3,3’-thiobispropionic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production of disodium 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3,3’-thiobispropionic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 3,3’-dithiobispropionate.
Reduction: It can be reduced to yield 3,3’-thiobispropionic acid.
Substitution: The compound can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions under appropriate conditions.
Major Products Formed
Oxidation: Disodium 3,3’-dithiobispropionate.
Reduction: 3,3’-thiobispropionic acid.
Substitution: Metal salts of 3,3’-thiobispropionate.
Applications De Recherche Scientifique
Disodium 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Industry: Disodium 3,3’-thiobispropionate is used in the production of antioxidants and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium 3,3’-thiobispropionate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, donating electrons to oxidized molecules and thereby stabilizing them. It also participates in the formation of disulfide bonds, which are crucial for the structural integrity of proteins.
Comparaison Avec Des Composés Similaires
Disodium 3,3’-thiobispropionate can be compared with other similar compounds such as:
3,3’-Thiodipropionic acid: This compound is the parent acid of disodium 3,3’-thiobispropionate and shares similar chemical properties.
Disodium 3,3’-dithiobispropionate: This is an oxidized form of disodium 3,3’-thiobispropionate and has different reactivity.
3,3’-Dithiobis(1-propanesulfonate): This compound has a similar structure but contains sulfonate groups instead of carboxylate groups.
The uniqueness of disodium 3,3’-thiobispropionate lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
37902-14-0 |
|---|---|
Formule moléculaire |
C6H8Na2O4S |
Poids moléculaire |
222.17 g/mol |
Nom IUPAC |
disodium;3-(2-carboxylatoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H10O4S.2Na/c7-5(8)1-3-11-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
Clé InChI |
MUTPUZBXXFFKEW-UHFFFAOYSA-L |
SMILES canonique |
C(CSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
